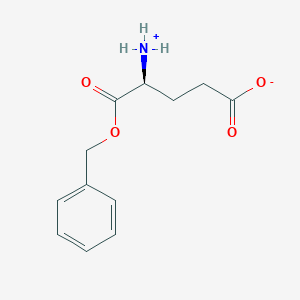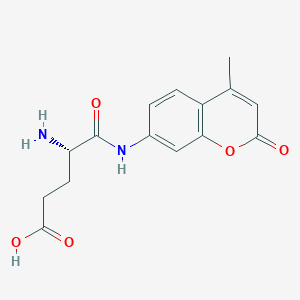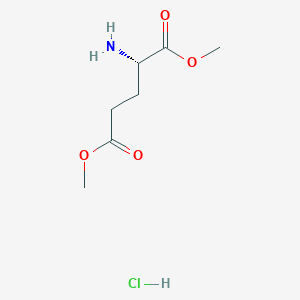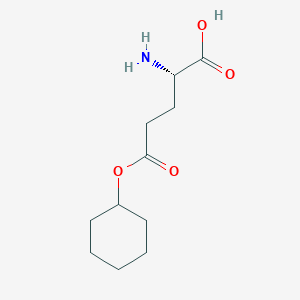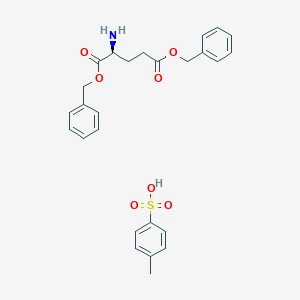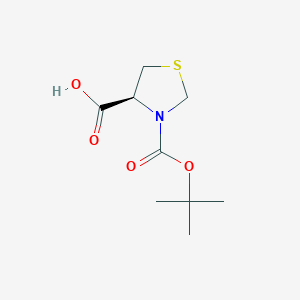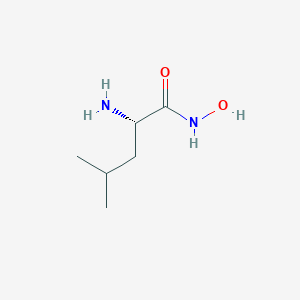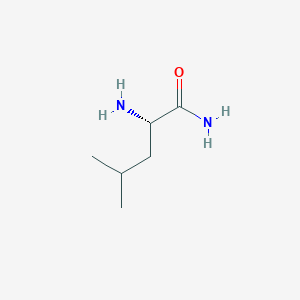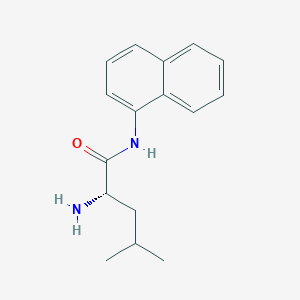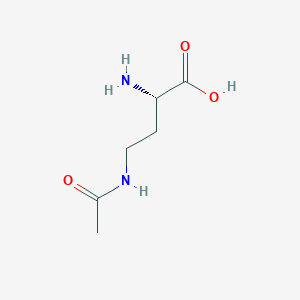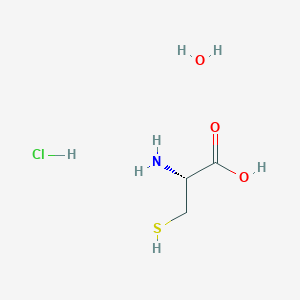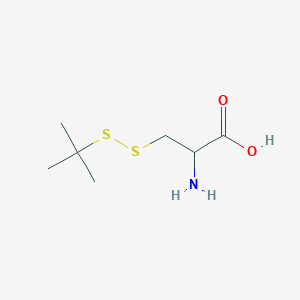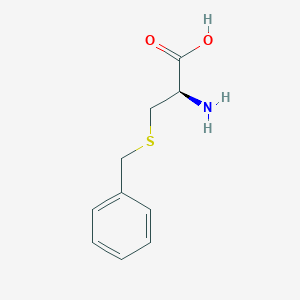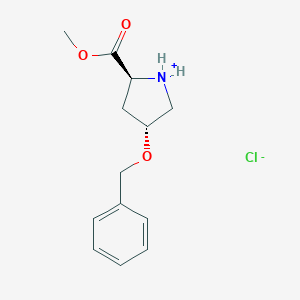
H-Hyp(bzl)-ome hcl
Overview
Description
H-Hyp(bzl)-ome hcl, also known as Hydroxyproline benzyl ester hydrochloride, is a derivative of hydroxyproline, an amino acid commonly found in collagen. This compound is often used in peptide synthesis and various biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxyproline benzyl ester hydrochloride typically involves the esterification of hydroxyproline with benzyl alcohol, followed by the formation of the hydrochloride salt. One common method includes:
Esterification: Hydroxyproline is reacted with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the benzyl ester.
Hydrochloride Formation: The benzyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of Hydroxyproline benzyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of hydroxyproline and benzyl alcohol are mixed in industrial reactors with sulfuric acid as a catalyst.
Purification: The resulting benzyl ester is purified through distillation or crystallization.
Hydrochloride Formation: The purified benzyl ester is then reacted with hydrochloric acid to produce the hydrochloride salt, which is further purified and dried.
Chemical Reactions Analysis
Types of Reactions
Hydroxyproline benzyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hydroxyproline benzyl ester hydrochloride has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: Employed in the study of collagen and other structural proteins.
Pharmaceutical Research: Investigated for its potential therapeutic applications in wound healing and tissue regeneration.
Industrial Applications: Used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of Hydroxyproline benzyl ester hydrochloride involves its incorporation into peptides and proteins, where it influences the structural stability and function of these molecules. The benzyl ester group can be hydrolyzed to release hydroxyproline, which then participates in various biochemical pathways.
Comparison with Similar Compounds
Hydroxyproline benzyl ester hydrochloride can be compared with other hydroxyproline derivatives, such as:
Hydroxyproline methyl ester hydrochloride: Similar in structure but with a methyl group instead of a benzyl group.
Hydroxyproline ethyl ester hydrochloride: Contains an ethyl group instead of a benzyl group.
Hydroxyproline tert-butyl ester hydrochloride: Features a tert-butyl group.
Uniqueness
The benzyl group in Hydroxyproline benzyl ester hydrochloride provides unique steric and electronic properties, making it particularly useful in peptide synthesis and other applications where specific structural characteristics are required.
Properties
IUPAC Name |
methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGIEBXEDOSJQH-LYCTWNKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705261 | |
| Record name | Methyl (4R)-4-(benzyloxy)-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66831-17-2 | |
| Record name | L-Proline, 4-(phenylmethoxy)-, methyl ester, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66831-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4R)-4-(benzyloxy)-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


